molecular formula C10H14ClN B12625930 1-(3-Chlorophenyl)-2-methylpropan-1-amine

1-(3-Chlorophenyl)-2-methylpropan-1-amine

Cat. No.: B12625930
M. Wt: 183.68 g/mol
InChI Key: QSNJTSCLCFQIJO-UHFFFAOYSA-N
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Description

Nomenclature and Stereoisomeric Forms of 1-(3-Chlorophenyl)-2-methylpropan-1-amine

The formal nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is this compound. The structure contains a chiral center at the first carbon of the propane (B168953) chain (the carbon atom bonded to both the chlorophenyl ring and the amine group). This chirality gives rise to two distinct stereoisomers, or enantiomers:

(R)-1-(3-chlorophenyl)-2-methylpropan-1-amine

(S)-1-(3-chlorophenyl)-2-methylpropan-1-amine

These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities and interactions with other chiral molecules, such as receptors and enzymes in the body.

In addition to stereoisomerism, structural isomerism is also possible. Positional isomers exist where the substituents are located at different positions on the parent molecule. For example, the chlorine atom could be at the para position of the phenyl ring, forming 1-(4-chlorophenyl)propan-2-amine, a compound more commonly known as para-chloroamphetamine (PCA). wikipedia.org Another positional isomer is 2-(3-chlorophenyl)-2-methylpropan-1-amine, where the phenyl group and the amine group are attached to different carbons of the propane chain. sigmaaldrich.comuni.lu

Compound NameIsomer TypeIUPAC NameCAS Number
This compoundRacemic MixtureThis compoundN/A
(R)-1-(3-Chlorophenyl)-2-methylpropan-1-amineEnantiomer(R)-1-(3-chlorophenyl)-2-methylpropan-1-amine1212064-17-9
(S)-1-(3-Chlorophenyl)-2-methylpropan-1-amineEnantiomer(S)-1-(3-chlorophenyl)-2-methylpropan-1-amineN/A
para-Chloroamphetamine (PCA)Positional Isomer1-(4-Chlorophenyl)propan-2-amine64-12-0 wikipedia.org
2-(3-Chlorophenyl)-2-methylpropan-1-aminePositional Isomer2-(3-chlorophenyl)-2-methylpropan-1-amine92015-24-2 sigmaaldrich.com

Historical Context and Early Research Trajectories in Chlorophenyl Alkylamines

The study of phenethylamines has a rich history, rooted in the exploration of naturally occurring catecholamines like dopamine (B1211576) and norepinephrine (B1679862), which are fundamental to vertebrate neurobiology. mdpi.com Synthetic work on this chemical class expanded significantly throughout the 20th century.

The specific subset of chlorophenyl alkylamines, including positional isomers of the title compound, garnered scientific interest for their effects on the central nervous system. A key related compound, para-chloroamphetamine (PCA), was first synthesized by 1936 and was investigated for potential medical applications in the 1960s, including as an antidepressant and appetite suppressant. wikipedia.org

Early research on chlorophenyl alkylamines primarily focused on their potent and long-lasting effects on monoamine neurotransmitter systems, particularly serotonin (B10506). For instance, studies in the late 1970s and early 1980s examined the impact of compounds like PCA on the levels of dopamine, noradrenaline, and serotonin (5-hydroxytryptamine) in different brain regions. nih.gov This line of inquiry established these compounds as valuable research tools for depleting serotonin, allowing scientists to study the role of this neurotransmitter in various physiological and behavioral processes. wikipedia.org The findings from this era, however, did not consistently support the prevailing amine hypotheses of affective disorders at the time. nih.gov

Current Research Landscape and Emerging Areas in Phenylethylamine Derivatives

The research landscape for phenylethylamine derivatives has evolved considerably. While early work focused on general pharmacological effects, current research is characterized by a more targeted approach, particularly in the field of medicinal chemistry and neuropharmacology. mdpi.comnih.gov A significant area of modern investigation is the detailed analysis of structure-activity relationships (SAR). nih.govbiomolther.org These studies systematically modify the phenethylamine (B48288) scaffold—by changing substituents on the phenyl ring, altering the alkyl side chain, or modifying the amino group—to understand how these structural changes affect the compound's interaction with specific biological targets. nih.gov

A primary focus of this research is the inhibition of monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). acs.org By modulating the reuptake of these neurotransmitters, phenethylamine derivatives can exert significant effects on mood and cognition. Recent studies have employed computational methods, such as docking simulations, to model how different isomers and analogues fit into the binding sites of these transporter proteins. nih.govkoreascience.kr For example, docking studies have been used to show that for certain phenethylamine derivatives, the (S)-form is more stable and fits better into the binding pocket of the human dopamine transporter (hDAT). nih.govkoreascience.kr

This research is critical for designing novel compounds with improved selectivity and for developing potential therapeutic agents for various neuropsychiatric disorders. nih.govacs.org Furthermore, emerging research is exploring the activity of phenethylamine derivatives at other targets, such as trace amine-associated receptors (TAARs) and sigma receptors, opening new avenues for therapeutic development. mdpi.comnih.govresearchgate.net

Research AreaKey Findings & MethodologiesSignificance
Structure-Activity Relationship (SAR)Systematic modification of the phenethylamine structure reveals that substitutions on the phenyl ring and alkyl groups significantly alter inhibitory activity at monoamine transporters. nih.govProvides a rational basis for designing compounds with specific pharmacological profiles. acs.org
Monoamine Transporter InhibitionMany phenethylamine derivatives are potent inhibitors of DAT, SERT, and/or NET, increasing the synaptic concentration of these neurotransmitters. acs.orgCentral mechanism for the study and potential treatment of neuropsychiatric conditions. nih.gov
Computational DockingMolecular modeling predicts the binding affinity and orientation of different isomers within the active sites of transporter proteins like hDAT. nih.govkoreascience.krAids in the rational design of new, more potent, and selective molecules before synthesis.
Emerging TargetsInvestigation of interactions with novel targets like TAAR1 and sigma receptors. mdpi.comnih.govExpands the potential therapeutic applications of the phenethylamine scaffold beyond traditional targets.

Properties

IUPAC Name

1-(3-chlorophenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7,10H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNJTSCLCFQIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC(=CC=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of Enantiomers of 1-(3-Chlorophenyl)-2-methylpropan-1-amine

Detailed, peer-reviewed methods for the enantioselective synthesis of this compound are not described in the current scientific literature. General approaches are outlined below, but specific catalysts, conditions, yields, and enantiomeric excess values for this particular compound are not documented.

Novel Synthetic Routes to this compound

While standard synthetic pathways can be proposed, novel, one-pot, or multicomponent routes specifically developed for this compound have not been reported.

One-Pot and Multicomponent Synthesis StrategiesThere are no published one-pot or multicomponent reactions that specifically report the synthesis of this compound.

Due to the absence of specific data in the scientific literature for this compound, providing an article that meets the user's requirements for detailed, research-backed content is not feasible.

Green Chemistry Principles and Sustainable Synthesis Methodologies

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of amine compounds to reduce environmental impact and improve efficiency. Key strategies applicable to the synthesis of this compound include biocatalysis, flow chemistry, and microwave-assisted synthesis.

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. For the synthesis of chiral amines like this compound, transaminases (TAs) and imine reductases (IREDs) are particularly relevant. researchgate.net

Transaminases (TAs): These enzymes can catalyze the asymmetric amination of a corresponding ketone precursor, 3-chloro-phenylacetone, to produce the chiral amine with high enantioselectivity. The process typically uses a cheap and readily available amine donor, such as isopropylamine (B41738) or alanine. researchgate.net Engineered TAs have been developed to accept a wide range of substrates, including sterically hindered ketones. thieme-connect.de

Imine Reductases (IREDs): IREDs catalyze the reduction of pre-formed imines or the reductive amination of ketones in a one-pot reaction, offering excellent stereocontrol. researchgate.net These enzymes have shown broad substrate scope and are capable of producing both (R)- and (S)-amines with high conversion rates and enantiomeric excess. researchgate.net

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. flinders.edu.au For the synthesis of amines, flow chemistry can be employed for hazardous reactions, such as those involving reactive intermediates or high pressures. jst.org.innih.gov The chemoselective amination of alkyl halides with ammonia has been successfully demonstrated in continuous flow, providing a potential route to primary amines like the target compound. chemicalbook.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. semanticscholar.orgnih.gov This technology has been successfully applied to the N-alkylation of amines and the reductive amination of aldehydes and ketones, suggesting its utility in the synthesis and derivatization of this compound. organic-chemistry.orgresearchgate.net

Green Chemistry ApproachKey AdvantagesPotential Application for this compound Synthesis
Biocatalysis (Transaminases, Imine Reductases)High enantioselectivity, mild reaction conditions, reduced wasteAsymmetric synthesis from 3-chlorophenylacetone
Flow ChemistryImproved safety, scalability, and process controlContinuous production and in-line purification
Microwave-Assisted SynthesisRapid reaction times, increased yields, cleaner reactionsAccelerated synthesis and derivatization reactions
Table 1. Application of Green Chemistry Principles in the Synthesis of this compound.

Derivatization and Analog Synthesis of this compound

The biological activity of phenethylamine (B48288) derivatives can be finely tuned by modifying their chemical structure. Derivatization of this compound can be achieved by altering the amino moiety, the chlorophenyl ring, or the propan-1-amine backbone.

The primary amino group of this compound is a key site for derivatization, allowing for the synthesis of secondary and tertiary amines, as well as amides and other nitrogen-containing functional groups.

N-Alkylation: The introduction of alkyl groups to the amino moiety can be achieved through various methods, including reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides. rsc.org Microwave-assisted N-alkylation has been shown to be an efficient method for this transformation. semanticscholar.orgnih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides converts the primary amine into an amide. This modification can significantly alter the compound's physicochemical properties and biological activity.

Formation of Heterocyclic Derivatives: The amino group can be incorporated into a heterocyclic ring system. For instance, reaction with appropriate reagents can lead to the formation of piperazine or other nitrogen-containing heterocycles. google.comsnnu.edu.cn

Modification of the substitution pattern on the phenyl ring can have a profound impact on the pharmacological profile of phenethylamine analogs.

Position of the Chloro Substituent: The biological activity can be sensitive to the position of the halogen on the phenyl ring. Synthesizing analogs with the chloro group at the ortho- or para-positions would allow for the exploration of these structure-activity relationships (SAR).

Introduction of Other Substituents: Replacing the chloro group with other electron-withdrawing or electron-donating groups, such as fluoro, bromo, methyl, or methoxy groups, can modulate the electronic properties of the aromatic ring and influence receptor binding. The synthesis of new halogen-containing drugs is an active area of research. mdpi.com

Polysubstitution: The introduction of additional substituents on the phenyl ring can further probe the steric and electronic requirements for biological activity.

Modifications to the carbon skeleton of the propan-1-amine chain can lead to analogs with altered conformational flexibility and metabolic stability.

Modification of the Methyl Group: The methyl group at the 2-position is a key structural feature. Analogs with different alkyl groups at this position, or with no substitution, would provide insight into the steric tolerance of the biological target.

Introduction of Additional Functional Groups: The incorporation of hydroxyl or other functional groups onto the propane (B168953) backbone can introduce new hydrogen bonding interactions and alter the polarity of the molecule.

Conformationally Restricted Analogs: The synthesis of analogs where the backbone is incorporated into a cyclic system, such as a cyclopropane or piperidine ring, can provide valuable information about the bioactive conformation of the molecule. snnu.edu.cnnih.govnih.govnih.govresearchgate.net

Modification SiteType of DerivatizationPotential Impact
Amino MoietyN-Alkylation, N-Acylation, Heterocycle formationAltered basicity, lipophilicity, and receptor interactions
Chlorophenyl RingPositional isomers, different substituents, polysubstitutionModified electronic properties and steric interactions
Propan-1-amine BackboneAlkyl group variation, functionalization, conformational restrictionAltered metabolic stability and conformational preference
Table 2. Strategies for the Derivatization of this compound.

Mechanistic Investigations of Synthetic Reaction Pathways

Understanding the mechanisms of the reactions used to synthesize and derivatize this compound is crucial for optimizing reaction conditions and controlling product selectivity. A key synthetic transformation for this class of compounds is reductive amination.

The generally accepted mechanism for reductive amination involves two main stages:

Imine Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the ketone precursor (3-chlorophenylacetone). This is followed by dehydration to form an imine intermediate. This step is typically acid-catalyzed. wikipedia.org

Reduction of the Imine: The C=N double bond of the imine is then reduced to a single bond to form the final amine product. This reduction can be achieved using various reducing agents, such as sodium borohydride, or through catalytic hydrogenation. wikipedia.org

Advanced Mechanistic Insights:

Computational Studies: Density Functional Theory (DFT) calculations have been used to investigate the thermodynamics and kinetics of reductive amination, providing insights into the transition states and the role of catalysts and solvents. researchgate.net

Isotopic Labeling: The use of deuterium-labeled reagents can help to elucidate the mechanism of hydrogen transfer in the reduction step. researchgate.netnih.govchem-station.comresearchgate.net For example, using a deuterated reducing agent and analyzing the position of deuterium in the final product can distinguish between different possible pathways. nih.gov

Kinetic Studies: Investigating the rate of the reaction under different conditions (e.g., varying concentrations of reactants and catalysts) can help to identify the rate-determining step and optimize the reaction for efficiency.

Structure Activity Relationship Sar Studies

Influence of Stereochemistry on Molecular Recognition and Functional Activity

The presence of a chiral center at the carbon atom bearing the amine group in 1-(3-Chlorophenyl)-2-methylpropan-1-amine means that it exists as two enantiomers, (R) and (S). This stereoisomerism is a critical determinant of its interaction with biological targets, which are themselves chiral. The differential binding and functional activity of these enantiomers at monoamine transporters—specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)—are of primary interest.

While direct binding data for the individual enantiomers of this compound are not extensively published, valuable insights can be gleaned from structurally related compounds. For instance, studies on the stereoselectivity of monoamine transporters for phenylethylamine derivatives have shown that stereochemistry profoundly impacts transporter affinity and substrate transport. For norepinephrine, a molecule with a similar phenethylamine (B48288) backbone, NET and DAT exhibit a preference for the (S)-enantiomer, whereas SERT shows a preference for the (R)-enantiomer. mdpi.com

Based on these related structures, it is highly probable that the (R)- and (S)-enantiomers of this compound exhibit significant differences in their affinities and selectivities for DAT, NET, and SERT. The precise nature of this stereoselectivity would require dedicated experimental investigation, but the existing data strongly supports the hypothesis of stereospecific molecular recognition.

Table 1: Stereoselective Transport of Norepinephrine by Human Monoamine Transporters This table provides data on a structurally related compound to infer potential stereochemical influences on this compound.

EnantiomerTransporterTransport Capacity (pmol/min/10^6 cells)
(S)-NorepinephrineNET1.8 ± 0.2
(R)-NorepinephrineNET0.9 ± 0.1
(S)-NorepinephrineDAT10.2 ± 1.1
(R)-NorepinephrineDAT8.5 ± 0.9
(S)-NorepinephrineSERT0.4 ± 0.1
(R)-NorepinephrineSERT0.7 ± 0.1
(Data adapted from a study on stereoselectivity in membrane transport of phenylethylamine derivatives) mdpi.com

Impact of Chlorophenyl Ring Substitution Patterns on Biological Efficacy

The position of the chlorine atom on the phenyl ring is a key factor in determining the pharmacological activity of this compound. The meta- (3-position) substitution pattern distinguishes it from its ortho- (2-position) and para- (4-position) isomers, and this seemingly minor structural change can lead to significant differences in biological efficacy.

Research on substituted amphetamines and cathinones has demonstrated that the position of a halogen substituent on the phenyl ring can dramatically alter a compound's interaction with monoamine transporters. For example, a study on substituted amphetamines revealed that para-chloro substitution tended to increase locomotor efficacy compared to unsubstituted amphetamines. nih.gov This suggests that the electronic and steric properties of the chlorine atom, and its specific location, play a crucial role in modulating activity.

Quantitative structure-activity relationship (QSAR) studies on para-substituted methcathinone (B1676376) analogues have further elucidated this relationship. These studies have shown that the steric bulk of the para-substituent is a key determinant of selectivity for DAT versus SERT. researchgate.net While this research focused on the para-position, it underscores the principle that the location of the substituent influences how the molecule fits into and interacts with the transporter binding sites.

The 3-chloro substitution in this compound would be expected to confer a unique electronic and steric profile compared to its 2- and 4-chloro counterparts. This would likely result in differential affinities and selectivities for DAT, NET, and SERT. For instance, the meta-position may allow for specific interactions within the binding pocket that are not possible with ortho- or para-substitution, potentially leading to a distinct pharmacological profile.

Table 2: Locomotor Stimulant Effects of para-Chloro Substituted Amphetamines in Mice This table compares the effects of a para-chloro substituent to an unsubstituted analog to highlight the importance of the substituent's position.

CompoundEmax (Ambulatory Counts)
Amphetamine (AMP)20,000
4-Chloroamphetamine (4CA)25,000
Methamphetamine (METH)22,000
4-Chloromethamphetamine (4CMA)30,000
(Data adapted from a study on structure-activity relationships for locomotor stimulant effects of substituted amphetamines) nih.gov

Role of Alkyl Chain Length and Branching on Pharmacological Profiles

The 2-methylpropan-1-amine side chain of the target compound, also known as an isobutylamine (B53898) group, is another critical structural feature influencing its pharmacological profile. The length and branching of this alkyl chain can affect several properties, including its affinity for biological targets and its metabolic stability.

The alpha-methyl group (the methyl group at the 2-position of the propan-1-amine chain) is a common structural motif in many psychoactive phenethylamines, such as amphetamine. This alpha-methylation is known to increase resistance to metabolism by monoamine oxidase (MAO), thereby prolonging the compound's duration of action.

Comparative SAR Analysis with Related Chlorophenyl Alkylamines and Analogues

A comparative analysis of this compound with other chlorophenyl alkylamines and related analogues provides a broader context for understanding its structure-activity relationships.

Comparing it to amphetamine and its chlorinated analogues reveals the combined influence of the alpha-methyl group and the chlorophenyl ring. While amphetamine itself is a potent central nervous system stimulant, the addition of a chlorine atom can significantly modify its activity. As previously mentioned, para-chloroamphetamine shows increased locomotor efficacy. nih.gov The meta-substitution in this compound would likely produce a distinct profile from both amphetamine and its para-chloro counterpart.

Comparison with cathinone (B1664624) derivatives, which possess a beta-keto group on the alkyl chain, further highlights the importance of the side chain structure. The absence of this keto group in this compound means it is not a cathinone and will have different metabolic pathways and likely different potencies and selectivities at monoamine transporters. Studies have shown that amphetamines are generally more potent locomotor stimulants than their corresponding cathinone counterparts. nih.gov

Finally, considering other chlorophenyl-containing compounds, such as those with different alkylamine side chains or different substitution patterns on the phenyl ring, allows for a more comprehensive understanding of the SAR landscape. Each modification, whether it be the position of the chlorine, the length and branching of the alkyl chain, or the stereochemistry, contributes to a unique pharmacological profile.

Molecular Mechanisms of Action and Target Identification

In Vitro Characterization of Molecular Interactions

The in vitro properties of a compound are crucial for elucidating its mechanism of action. This includes its binding affinity for various receptors, its ability to inhibit enzymes, and its impact on neurotransmitter transporters.

For instance, the serotonin (B10506) (5-HT) agonist m-chlorophenylpiperazine (m-CPP), which also contains a chlorophenyl group, is known to interact directly with postsynaptic 5-HT receptors. nih.gov Stimulation of serotonergic receptors can lead to an increase in the plasma levels of catecholamines such as norepinephrine (B1679862), epinephrine, and dopamine (B1211576). nih.gov This suggests that compounds with a chlorophenyl moiety can have significant effects on the serotonergic system, which in turn modulates other neurotransmitter systems. nih.gov

Receptor/TransporterBinding Affinity (IC50/Ki in nM)CompoundReference
Serotonin Transporter (SERT) IC50 = 230 nMm-chlorophenylpiperazine (m-CPP) nih.gov
Dopamine Transporter (DAT) High Affinity (qualitative)1-(3-chlorophenyl)-4-phenethylpiperazine nih.govnih.gov
Norepinephrine Transporter (NET) Kd = 0.53 ± 0.03 nM(R)-N-methyl-3-(3-iodopyridin-2-yloxy)-3-phenylpropylamine nih.gov

This table presents data for structurally related compounds to infer the potential binding affinities of 1-(3-Chlorophenyl)-2-methylpropan-1-amine.

The metabolism of amphetamine-like substances often involves the cytochrome P450 (CYP) enzyme system. While specific kinetic data for this compound is not detailed in the available literature, the general metabolic pathways for similar compounds involve enzymes such as monoamine oxidase (MAO). MAO is responsible for the degradation of norepinephrine within the neuron's cytoplasm. youtube.com The introduction of a chloro-substituent on the phenyl ring can influence the lipophilicity and electronic properties of the molecule, potentially affecting its interaction with and metabolism by CYP enzymes.

A primary mechanism of action for many psychoactive compounds is the modulation of monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). wikipedia.org These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. nih.gov Inhibition of these transporters leads to an increased concentration of neurotransmitters in the synapse.

Studies on chlorophenylpiperazine (B10847632) analogues have revealed high binding affinity for the dopamine transporter. nih.govnih.gov Specifically, 1-(3-chlorophenyl)-4-phenethylpiperazine has been identified as a highly selective DAT ligand. nih.govnih.gov This suggests that the 3-chlorophenyl group is a key structural feature for DAT interaction.

Similarly, the related compound m-CPP has been shown to bind to serotonin transporter sites in the human brain, indicating a presynaptic action on the serotonin system. nih.gov The norepinephrine transporter is another critical target for antidepressant drugs, and its inhibition is a key mechanism for treating depression. nih.gov The structure of NET has been studied through homology modeling to understand how inhibitors like reboxetine (B1679249) and duloxetine (B1670986) bind to it. researchgate.net These studies highlight the importance of specific amino acid residues, such as aspartic acid D75, in recognizing the amine group of transporter inhibitors. researchgate.net

Cellular Pathway Perturbations

By interacting with molecular targets, this compound can be expected to induce changes in cellular signaling and gene expression.

The inhibition of monoamine transporters by compounds like this compound leads to an accumulation of neurotransmitters in the synaptic cleft. This elevated concentration of dopamine, norepinephrine, and serotonin results in enhanced and prolonged activation of their respective postsynaptic receptors. This, in turn, modulates downstream signal transduction cascades. For example, the stimulation of serotonergic receptors is known to increase centrally-mediated sympathetic outflow. nih.gov

Prolonged modulation of neurotransmitter systems can lead to adaptive changes in gene expression and protein levels within the brain. While specific studies on this compound are not available, chronic exposure to other monoamine reuptake inhibitors has been shown to alter the expression of genes related to neuroplasticity, receptor sensitivity, and the synthesis of neurotransmitters themselves. These long-term changes are thought to underlie the therapeutic effects, as well as the potential for dependence, associated with this class of compounds.

Pharmacological Characterization in Preclinical Models (Non-Human, In Vitro/Ex Vivo Focus)

Preclinical evaluation in non-human models is paramount for elucidating the fundamental pharmacological properties of a novel chemical entity. For this compound, in vitro and ex vivo studies form the cornerstone of our current knowledge, providing a window into its receptor-level interactions and its influence on neurochemical signaling cascades.

Currently, detailed receptor occupancy studies for this compound are not extensively available in peer-reviewed literature. Receptor occupancy assays are crucial for quantifying the binding of a compound to its specific molecular targets on the cell surface. nih.gov These studies, often employing techniques like flow cytometry or positron emission tomography (PET) in animal models, help to establish a relationship between drug concentration and target engagement. nih.govnih.gov For related compounds, such as certain amphetamine derivatives, these studies have been vital in understanding their central nervous system effects by quantifying their interaction with dopamine and norepinephrine transporters. nih.gov The advancement of research in this area will be critical to fully understand the therapeutic potential and mechanism of action of this compound.

Investigations into the effects of this compound on neurotransmitter release and reuptake are central to understanding its psychoactive properties. While specific data for this compound is limited, the pharmacology of structurally related compounds, such as 3-Chloroamphetamine (3-CA), offers a comparative framework. 3-CA is a potent serotonin–norepinephrine–dopamine releasing agent (SNDRA). wikipedia.org Its half-maximal effective concentration (EC₅₀) values for inducing monoamine release are reported as 9.4 nM for norepinephrine, 11.8 nM for dopamine, and 120 nM for serotonin. wikipedia.org This indicates a roughly tenfold preference for inducing the release of catecholamines over serotonin. wikipedia.org It is hypothesized that this compound may also interact with monoamine transporters to inhibit the reuptake of neurotransmitters like dopamine, thereby increasing their synaptic concentration.

Table 1: Monoamine Release Data for a Structurally Related Compound (3-Chloroamphetamine)

NeurotransmitterEC₅₀ for Release (nM)
Norepinephrine9.4 wikipedia.org
Dopamine11.8 wikipedia.org
Serotonin120 wikipedia.org

This data is for the related compound 3-Chloroamphetamine and is provided for comparative context.

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound determines its bioavailability and duration of action. For amphetamine and its derivatives, these properties are well-characterized. They are generally well-absorbed orally, and their half-life can be influenced by urinary pH. psychiatryonline.it For instance, they are eliminated more rapidly in acidic urine. psychiatryonline.it The metabolism of related chloroamphetamines has been shown to be a critical factor in their pharmacological and toxicological profiles. For example, the metabolism of 3-CA via para-hydroxylation was found to mitigate its potential for serotonergic neurotoxicity in rodents. wikipedia.org When this metabolic pathway was inhibited, its neurotoxic potential was comparable to that of para-chloroamphetamine (PCA). wikipedia.org Specific preclinical ADME studies on this compound are needed to determine its unique pharmacokinetic parameters.

Computational Chemistry and Molecular Modeling

Ligand-Based Drug Design Approaches

Ligand-based methods are employed when the three-dimensional structure of the biological target is unknown or not well-defined. These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. The analysis focuses on a set of known active molecules to derive a model that explains their properties.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For phenethylamine (B48288) derivatives, including 1-(3-chlorophenyl)-2-methylpropan-1-amine, QSAR studies can elucidate the key structural features that govern their interaction with targets like the dopamine (B1211576) transporter (DAT). nih.govbiomolther.org

Research on various β-phenethylamine (β-PEA) derivatives has shown that substitutions on the phenyl ring and the alkyl side chain significantly influence their ability to inhibit dopamine reuptake. nih.govbiomolther.org For instance, studies analyzing a series of arylalkylamines revealed that the presence and position of substituents on the benzene (B151609) ring are critical for potent inhibitory effects. nih.gov A QSAR model for this class of compounds would typically involve calculating a range of molecular descriptors for each analog. These descriptors quantify various physicochemical properties such as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) characteristics.

Table 1: Example Molecular Descriptors for QSAR Analysis of Phenethylamine Analogs
Descriptor TypeExample DescriptorRelevance to this compound
Electronic Hammett constant (σ)Quantifies the electron-withdrawing effect of the 3-chloro substituent on the phenyl ring's reactivity.
Steric Molar Refractivity (MR)Describes the volume and polarizability of the molecule, influenced by the chloro and methyl groups.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Indicates the compound's lipophilicity, affecting its ability to cross cell membranes and enter the CNS.
Topological Wiener IndexA numerical descriptor of molecular branching, relevant due to the 2-methylpropan-1-amine side chain.

The resulting QSAR equation allows for the prediction of activity for newly designed, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For monoamine reuptake inhibitors, a common pharmacophore model includes a protonated amine, an aromatic ring, and specific hydrophobic or hydrogen-bonding regions, all arranged in a precise geometry. nih.govnih.gov

A pharmacophore model for compounds targeting the serotonin (B10506) (5-HT) or dopamine (DAT) transporters can be developed based on a set of active amphetamine analogues. nih.gov Key features typically include:

A protonated basic nitrogen atom.

An aromatic system center.

An electronegative substituent on the aromatic system.

Specific distances and angles between these features. nih.gov

For this compound, the key pharmacophoric features would be the primary amine (which is protonated at physiological pH), the center of the chlorophenyl ring, and the chlorine atom itself as an electronegative/hydrophobic point.

Table 2: Pharmacophoric Features of this compound for Monoamine Transporter Interaction
Pharmacophoric FeatureCorresponding Chemical MoietyPutative Interaction
Positive Ionizable (PI)Protonated Amine (-NH₃⁺)Ionic bond with an acidic residue (e.g., Aspartate) in the transporter's binding site. biomolther.org
Aromatic Ring (AR)Phenyl Ringπ-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine).
Hydrophobic (H)Chlorine AtomInteraction with a hydrophobic pocket within the binding site.
Hydrophobic (H)Isopropyl GroupSteric and hydrophobic interactions that can influence selectivity and potency.

Once a robust pharmacophore model is generated, it can be used as a 3D query to screen large databases of chemical compounds (virtual screening). frontiersin.orgnih.gov This process rapidly identifies other molecules that fit the pharmacophoric requirements, potentially discovering novel scaffolds with similar biological activity. This approach is highly efficient for repurposing existing drugs or finding new lead compounds for development. frontiersin.org

Structure-Based Drug Design Approaches

When the 3D structure of the target protein is available from methods like X-ray crystallography or cryo-electron microscopy, structure-based drug design (SBDD) approaches can be utilized. These methods leverage the detailed atomic information of the binding site to design ligands with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, a primary target for docking studies is the dopamine transporter (DAT). nih.govbiomolther.org The process involves placing the 3D structure of the ligand into the binding site of the DAT protein model and evaluating the binding poses using a scoring function. nih.gov

The scoring function estimates the binding affinity (e.g., in kcal/mol), with lower scores typically indicating stronger binding. bohrium.com Docking simulations of this compound into the DAT binding pocket would likely show key interactions, such as an ionic bond between the protonated amine of the ligand and the carboxylate side chain of a critical aspartate residue (e.g., Asp79 in human DAT). biomolther.org The chlorophenyl ring would likely occupy a hydrophobic pocket, engaging in interactions with aromatic residues like tyrosine and phenylalanine.

Table 3: Hypothetical Docking Results for this compound with Human Dopamine Transporter (hDAT)
ParameterPredicted Value/InteractionSignificance
Binding Affinity (kcal/mol) -6.0 to -8.0 (Estimated)Predicts the strength of the ligand-protein interaction.
Key Hydrogen Bonds Amine (-NH₃⁺) with Asp79Critical anchor point for binding within the primary binding site. biomolther.org
Hydrophobic Interactions Chlorophenyl ring with Tyr156, Phe320Contributes to binding affinity and selectivity.
Validation Metric (RMSD) < 2.0 Å (for redocking)Ensures the docking protocol can accurately reproduce the known binding mode of a reference ligand. bohrium.com

Docking studies are crucial for visualizing ligand-receptor interactions, explaining structure-activity relationships observed experimentally, and screening virtual libraries to identify new potential inhibitors. bohrium.commdpi.com

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, protein flexibility, and the stability of binding interactions. nih.govyoutube.com

An MD simulation of the this compound-DAT complex would start with the best-docked pose. The complex is solvated in a water box with ions to mimic physiological conditions. acs.org Over the course of the simulation (typically nanoseconds to microseconds), key metrics are analyzed:

Root Mean Square Deviation (RMSD): Measures the stability of the protein and the ligand. A stable RMSD plot indicates that the complex has reached equilibrium and the ligand remains securely in the binding pocket. frontiersin.org

Root Mean Square Fluctuation (RMSF): Identifies flexible regions of the protein.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds over time, confirming the stability of key interactions identified in docking. youtube.com

MD simulations can reveal that a docking pose is unstable, with the ligand drifting away from the binding site, or they can confirm a stable interaction and even reveal alternative binding modes or the role of water molecules in mediating binding. nih.govyoutube.com

Predicting the binding affinity of a ligand to its target with high accuracy is a major goal in drug design. nih.gov While docking scores provide a rapid estimate, more rigorous methods like free energy calculations offer greater precision. Common end-point methods include Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA). nih.gov

These methods calculate the binding free energy by combining the molecular mechanics energy of the complex in a vacuum with the free energy of solvation. nih.gov The calculation is typically performed on snapshots taken from an MD simulation trajectory.

Table 4: Comparison of Free Energy Calculation Methods
MethodDescriptionProsCons
MM-PBSA/GBSA Calculates binding free energy as a sum of gas-phase energy and solvation free energy from an MD trajectory. nih.govFaster than alchemical methods; good for ranking compounds.Less accurate; often neglects conformational entropy.
Free Energy Perturbation (FEP) Calculates the free energy difference by computationally "mutating" one ligand into another through a series of non-physical intermediate states. uiuc.eduHigh accuracy ("gold standard"); useful for predicting effects of small chemical modifications.Computationally very expensive; requires significant simulation time. uiuc.edu

For this compound, FEP could be used to accurately predict the change in binding affinity resulting from modifying the chloro-substituent to a different halogen or moving it to another position on the ring. These calculations, while computationally intensive, provide invaluable guidance for lead optimization by allowing researchers to prioritize modifications that are most likely to improve potency. nih.govuiuc.edu

In Silico Prediction of Compound Reactivity and Biotransformation Pathways

The prediction of a compound's metabolic fate is a critical component of modern computational toxicology and drug discovery. nih.gov In silico models provide a rapid and cost-effective means to forecast the biotransformation of xenobiotics, helping to identify potentially reactive or toxic metabolites before extensive laboratory testing is undertaken. nih.govcreative-biolabs.com These computational approaches can be broadly categorized into ligand-based methods, which rely on the chemical structure of the substrate, and structure-based methods, which consider the interaction between the substrate and the metabolic enzyme. nih.gov For many drugs, cytochrome P450 (CYP) enzymes are the primary drivers of Phase I metabolism, catalyzing a variety of oxidative reactions. nih.gov

Given the absence of specific experimental metabolic data for this compound in the public domain, in silico predictions must be inferred from its structural analogues and established metabolic rules. The primary tool for this is the analysis of its core structures: an α,α-dimethylphenethylamine moiety and a 3-chlorophenyl group.

Predicted Reactivity and Sites of Metabolism

The reactivity of this compound is dictated by several key structural features. The primary amine, the gem-dimethyl group, and the chlorinated aromatic ring are all potential sites for metabolic attack. Computational models predict the likelihood of metabolism at different sites based on factors such as bond dissociation energies, the stability of radical intermediates, and steric accessibility. youtube.com

The principal metabolic pathways for amphetamine and its derivatives, such as phentermine, involve aromatic hydroxylation, aliphatic hydroxylation, and N-oxidation. drugbank.comcaymanchem.com The presence of the chlorine atom on the phenyl ring of this compound is expected to significantly influence the regioselectivity of aromatic hydroxylation. Chlorine is an ortho-, para-directing deactivator in electrophilic aromatic substitution, which has mechanistic parallels to CYP450-mediated hydroxylation. researchgate.net Therefore, hydroxylation is predicted to occur at positions ortho and para to the chlorine atom (positions 2, 4, and 6 of the phenyl ring).

Aliphatic hydroxylation can occur on the methyl groups or the benzylic carbon, though the presence of the gem-dimethyl group can sterically hinder attack at the benzylic position. mdpi.compressbooks.pub N-oxidation is also a common pathway for primary amines, leading to hydroxylamine (B1172632) and nitroso metabolites. nih.gov

Predicted Biotransformation Pathways and Metabolites

Based on the metabolism of structurally related compounds like phentermine and chlorobenzene (B131634), several biotransformation pathways can be predicted for this compound. nih.govcdc.govdrugbank.com These pathways are primarily mediated by CYP450 enzymes, particularly isoforms like CYP2E1, which is known to metabolize benzene and its derivatives. nih.gov

The predicted pathways include:

Aromatic Hydroxylation: The introduction of a hydroxyl group onto the phenyl ring. Due to the directing effect of the chlorine atom, this is most likely to occur at the C-2, C-4, or C-6 positions, leading to the formation of chlorohydroxyphenyl derivatives.

N-Oxidation: Oxidation of the primary amine to form the corresponding N-hydroxy and nitroso metabolites. N-hydroxyphentermine is a known metabolite of phentermine. nih.gov

Epoxidation: The aromatic ring can be oxidized to form a reactive chlorobenzene epoxide intermediate. cdc.gov This epoxide can then be hydrolyzed by epoxide hydrolase to a dihydrodiol or conjugated with glutathione.

Aliphatic Hydroxylation: Although less favored than in other amphetamine-like compounds due to steric hindrance, hydroxylation of one of the methyl groups could occur, leading to a primary alcohol.

The following tables detail the predicted metabolites and the enzymatic pathways involved in the biotransformation of this compound.

Interactive Data Table: Predicted Phase I Metabolites of this compound

Predicted Metabolite NameMolecular FormulaPredicted Site of MetabolismMetabolic Reaction
1-(2-Hydroxy-3-chlorophenyl)-2-methylpropan-1-amineC₁₀H₁₄ClNOAromatic Ring (C-2)Aromatic Hydroxylation
1-(4-Hydroxy-3-chlorophenyl)-2-methylpropan-1-amineC₁₀H₁₄ClNOAromatic Ring (C-4)Aromatic Hydroxylation
1-(6-Hydroxy-3-chlorophenyl)-2-methylpropan-1-amineC₁₀H₁₄ClNOAromatic Ring (C-6)Aromatic Hydroxylation
N-Hydroxy-1-(3-chlorophenyl)-2-methylpropan-1-amineC₁₀H₁₄ClNO₂Primary AmineN-Oxidation
1-(3-Chlorophenyl)-2-hydroxymethyl-propan-1-amineC₁₀H₁₄ClNOMethyl GroupAliphatic Hydroxylation
This compound-2,3-epoxideC₁₀H₁₂ClNOAromatic RingEpoxidation
This compound-4,5-epoxideC₁₀H₁₂ClNOAromatic RingEpoxidation

Interactive Data Table: Predicted Biotransformation Pathways and Enzymes

PathwayKey Enzyme(s)Predicted Intermediate(s)Predicted Final Metabolite(s)
Aromatic HydroxylationCytochrome P450 (e.g., CYP2E1, CYP2D6)Arene oxideHydroxylated derivatives
N-OxidationCytochrome P450, Flavin-containing monooxygenases (FMO)-N-hydroxy and nitroso derivatives
Epoxidation/DetoxificationCytochrome P450, Epoxide Hydrolase, Glutathione S-transferaseEpoxideDihydrodiol, Glutathione conjugate
Aliphatic HydroxylationCytochrome P450-Hydroxymethyl derivative

It is important to emphasize that these predictions are theoretical and based on the metabolic pathways of similar compounds. researchgate.netnews-medical.net The actual metabolic profile of this compound would require confirmation through in vitro and in vivo experimental studies.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 1-(3-chlorophenyl)-2-methylpropan-1-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's constitution and connectivity.

In the ¹H NMR spectrum, the aromatic protons on the 3-chlorophenyl ring would appear as a complex multiplet in the downfield region, typically between δ 7.0 and 7.5 ppm. The proton attached to the benzylic carbon (the carbon bearing the amine and the phenyl group) would likely resonate as a doublet, split by the adjacent methine proton. The methine proton of the isopropyl group would appear as a multiplet, being split by both the benzylic proton and the six protons of the two methyl groups. These two methyl groups, being diastereotopic, may exhibit distinct chemical shifts, appearing as two separate doublets. The protons of the amine group can sometimes be observed as a broad singlet, although their chemical shift and appearance are highly dependent on the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The aromatic carbons would resonate in the typical range of δ 120-145 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The benzylic carbon would appear in the range of δ 50-65 ppm, while the carbons of the isopropyl group would be found in the upfield region.

Stereochemical Assignment: Since this compound is a chiral molecule, possessing a stereocenter at the benzylic carbon, NMR spectroscopy is also crucial for determining its stereochemistry. The use of chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be employed. researchgate.net Reaction of the amine with the (R)- and (S)-enantiomers of the CDA forms diastereomeric amides. The differing spatial arrangement of the phenyl and trifluoromethyl groups of the CDA relative to the substituents on the chiral center of the amine leads to distinct chemical shifts in the ¹H or ¹⁹F NMR spectra of the diastereomers, allowing for the assignment of the absolute configuration. frontiersin.org Advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can also provide through-space correlation information to help elucidate the relative stereochemistry of the diastereomers. wordpress.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic CH7.20 - 7.40 (m)125 - 135
C-Cl (Aromatic)-133 - 136
C-Benzylic (Aromatic)-140 - 145
Benzylic CH~3.8 (d)55 - 65
Isopropyl CH~2.0 (m)30 - 40
Isopropyl CH₃~0.9 (d), ~0.8 (d)18 - 22
NH₂1.5 - 2.5 (br s)-

Note: This data is predictive and based on general principles of NMR spectroscopy and data from analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Accurate Mass Determination and Metabolite Identification in Research Studies

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, high-resolution mass spectrometry (HRMS) is employed to determine its accurate mass, which can be used to confirm its elemental composition.

The presence of a chlorine atom is a key feature in the mass spectrum of this compound. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragment ions, with a second peak (M+2) at two m/z units higher than the main peak, having an intensity of about one-third of the main peak. libretexts.orglibretexts.org

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecule will undergo fragmentation, providing structural information. Common fragmentation pathways for amphetamine-like structures include the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), leading to the formation of a stable iminium ion. researchgate.netresearchgate.net For this compound, this would result in a prominent fragment ion. Other fragmentations could involve the loss of the isopropyl group or cleavage within the aromatic ring.

Metabolite Identification: In research studies, particularly in pharmacology and toxicology, liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are vital for identifying metabolites of the parent compound in biological matrices. nih.govnih.gov Potential metabolic pathways for this compound could include N-dealkylation, hydroxylation of the aromatic ring, or oxidation of the alkyl side chain. The high sensitivity and selectivity of LC-MS/MS allow for the detection and structural elucidation of these metabolites even at very low concentrations. chromatographyonline.com

Table 2: Expected Mass Spectrometric Fragments of this compound

m/z Value Proposed Fragment Ion Significance
183/185[C₁₀H₁₄ClN]⁺Molecular ion peak (M⁺) showing the characteristic 3:1 isotopic pattern for chlorine.
140[C₇H₇Cl]⁺Loss of the isopropylamine (B41738) side chain.
111/113[C₆H₄Cl]⁺Fragment from the chlorophenyl ring.
44[C₂H₆N]⁺Iminium ion from α-cleavage.

Note: The m/z values are nominal masses. The fragmentation pattern is predictive and based on known fragmentation of similar compounds.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. youtube.comyoutube.com These techniques are complementary and can be used for the identification and conformational analysis of this compound.

The IR spectrum would show characteristic absorption bands for the different functional groups present. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹, typically as two bands. The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The C-C stretching vibrations of the aromatic ring would be seen in the 1450-1600 cm⁻¹ region. A key absorption would be the C-Cl stretch, which for chlorobenzene (B131634) derivatives, typically appears in the range of 1000-1100 cm⁻¹ and can also show bands in the lower frequency "fingerprint" region. optica.orgaip.org

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the aromatic ring vibrations and the C-Cl stretch are typically strong and can be used for identification. nih.govpsu.edu Conformational studies can be performed by analyzing changes in the vibrational spectra under different conditions, such as temperature or solvent changes, which can provide insights into the different stable conformations of the molecule.

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Primary AmineN-H Stretch3300 - 3500IR
Aromatic C-HC-H Stretch> 3000IR, Raman
Aliphatic C-HC-H Stretch< 3000IR, Raman
Aromatic RingC=C Stretch1450 - 1600IR, Raman
C-Cl BondC-Cl Stretch1000 - 1100, and lowerIR, Raman

Note: These are general ranges and the exact positions of the bands can be influenced by the molecular structure and environment.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Enantiomeric/Diastereomeric Separation in Research Samples

Chromatographic techniques are essential for separating the components of a mixture and are therefore crucial for assessing the purity of this compound and for separating its enantiomers.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the purity of pharmaceutical compounds and their intermediates. youtube.comresearchgate.net A reversed-phase HPLC method, likely using a C18 column, would be developed and validated according to ICH guidelines to separate the target compound from any starting materials, by-products, or degradation products. criver.com The use of a photodiode array (PDA) detector would allow for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment.

Enantiomeric/Diastereomeric Separation: Since this compound is chiral, the separation of its enantiomers is critical, as different enantiomers can have different pharmacological and toxicological properties. This can be achieved using chiral chromatography, either by HPLC or Gas Chromatography (GC).

In chiral HPLC, a chiral stationary phase (CSP) is used to differentiate between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including primary amines. nih.govyakhak.orgresearchgate.netresearchgate.net The addition of acidic or basic modifiers to the mobile phase can often improve the resolution of the enantiomers. nih.gov

Alternatively, chiral GC can be employed, often after derivatization of the amine to a less polar and more volatile derivative. nih.govnih.gov Common derivatizing agents include trifluoroacetic anhydride. The use of cyclodextrin-based chiral stationary phases in GC is a well-established technique for the enantioselective analysis of many chiral compounds, including amines. chromatographyonline.comgcms.cz The separation of diastereomers, if formed during a synthetic process, can typically be achieved using standard achiral chromatography due to their different physical properties.

Future Research Directions and Potential Applications in Chemical Biology

Exploration of Novel Molecular Targets and Biological Pathways

While initial studies indicate that 1-(3-chlorophenyl)-2-methylpropan-1-amine primarily interacts with monoamine transporters like the dopamine (B1211576) transporter, its full target profile remains to be explored. The presence of the meta-substituted chlorophenyl ring influences its electronic and steric properties, potentially enabling interactions with a broader range of biological targets than its non-halogenated counterparts.

Future research should focus on comprehensive target deconvolution studies. Unbiased screening approaches, such as chemical proteomics and affinity-based pulldown assays using functionalized derivatives of the compound, could identify novel protein binding partners. Beyond the well-established monoamine transporters (dopamine, serotonin (B10506), and norepinephrine), investigations could probe its affinity for related orphan transporters and G-protein coupled receptors (GPCRs) within the central nervous system. The biological pathways modulated by this compound are downstream of its molecular targets. Therefore, identifying new targets will open up new avenues of research into its effects on cellular signaling, gene expression, and neuroplasticity.

Development of Prodrug Strategies and Advanced Delivery Systems for Research Probes

To enhance the utility of this compound as a chemical probe, particularly for in vivo studies, overcoming challenges such as poor membrane permeability and metabolic instability is crucial. nih.gov Prodrug strategies offer a powerful approach to temporarily mask the primary amine, improving its physicochemical properties. nih.govmdpi.com A prodrug is an inactive or minimally active compound that undergoes biotransformation to release the active parent drug. mdpi.commdpi.com

Several prodrug strategies are applicable to the primary amine in this compound:

N-Mannich Bases: Formation of N-Mannich bases can increase lipophilicity and suppress the pKa of the amine, potentially improving absorption and membrane penetration. nih.gov

Dihydropyridine-Pyridinium Salt System: This site-specific prodrug strategy is designed for brain delivery. nih.gov The lipophilic dihydropyridine (B1217469) form crosses the blood-brain barrier and is then oxidized to the charged pyridinium (B92312) salt, trapping the molecule in the brain where it can be further metabolized to release the active amine. nih.gov

PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to the molecule, potentially through a "trimethyl lock" system, can enhance water solubility and modulate pharmacokinetic profiles. nih.gov

Advanced delivery systems can further refine the spatial and temporal control of the compound's delivery. entegris.com Encapsulation within nanocarriers, such as liposomes or stimuli-responsive polymers, could enable targeted delivery to specific brain regions or cell populations. dovepress.com For instance, ROS-responsive delivery systems could be designed to release the compound in environments with high oxidative stress, a condition associated with various neurological disorders. nih.gov

Prodrug StrategyActivation MechanismPotential Advantage for Research ProbeReference
N-Mannich BaseChemical (pH-dependent hydrolysis)Increases lipophilicity; suppresses pKa for improved membrane penetration. nih.gov
Dihydropyridine-Pyridinium Salt SystemEnzymatic (Oxidation)Site-specific delivery to the brain, enhancing utility for CNS studies. nih.gov
(Acyloxy)alkyl CarbamatesEnzymatic followed by spontaneous releaseImproved lipophilicity; applicable to primary amines. researchgate.net
N-Oxides (for tertiary amine derivatives)Bioreduction (e.g., in hypoxic conditions)Masks cationic charge; potential for targeted release in specific microenvironments. nih.gov

Integration with High-Throughput Screening Platforms for Lead Discovery and Optimization

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large compound libraries. nih.gov The chemical scaffold of this compound can serve as a starting point for generating a focused library of analogs. This library could then be screened against various biological targets to identify new lead compounds.

The integration of this chemical class with advanced HTS platforms, such as dual-reporter or mega-HTS systems, could accelerate the discovery process. nih.govchemrxiv.org For example, a dual-reporter HTS could be designed to simultaneously measure the activity and potential off-target effects of library compounds, reducing the rate of false positives. nih.gov Furthermore, screening in more physiologically relevant conditions, such as buffers containing high concentrations of carrier proteins, can help identify compounds with a higher likelihood of retaining their activity in vivo. nih.gov The data generated from these screens can be used to build structure-activity relationship (SAR) models, guiding the optimization of hit compounds to improve potency, selectivity, and pharmacokinetic properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.